
Ethyl 4-methyl-3-nitrobenzoate
Overview
Description
Ethyl 4-methyl-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of an ethyl ester group, a methyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-methyl-3-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of 4-methylbenzoic acid to form 4-methyl-3-nitrobenzoic acid, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid . The reaction conditions typically require maintaining a low temperature during nitration to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to optimize reaction times and improve yield. This method allows for better control over reaction parameters and can lead to higher conversion rates and selectivity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-methyl-3-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Reduction: 4-methyl-3-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 4-methyl-3-nitrobenzoic acid and ethanol.
Scientific Research Applications
Applications in Organic Synthesis
2.1 Building Block for Pharmaceuticals
Ethyl 4-methyl-3-nitrobenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of anti-inflammatory drugs, analgesics, and antimicrobial agents. For example:
- Synthesis of Antimicrobial Agents : Researchers have successfully used this compound to synthesize compounds that exhibit significant antibacterial activity against resistant strains of bacteria .
2.2 Precursor for Functional Materials
The compound is also employed in creating functional materials such as polymers and dyes. Its nitro group can be reduced to amines, leading to the formation of various functionalized compounds that are integral in materials science.
Case Studies
3.1 Synthesis of Novel Antibacterial Agents
A study demonstrated the synthesis of novel antibacterial agents derived from this compound, showcasing its utility in medicinal chemistry. The synthesized compounds exhibited promising activity against Gram-positive bacteria, indicating potential for further development into therapeutic agents .
3.2 Development of Biodegradable Polymers
Another research focused on using this compound as a monomer in the production of biodegradable polymers. The resulting materials showed enhanced mechanical properties and biodegradability compared to traditional plastics, aligning with environmental sustainability goals .
Mechanism of Action
The mechanism of action of ethyl 4-methyl-3-nitrobenzoate involves its functional groups. The nitro group is electron-withdrawing, which affects the reactivity of the benzene ring and the ester group. The ester group can undergo hydrolysis, releasing ethanol and the corresponding acid, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Ethyl 4-methyl-3-nitrobenzoate can be compared with other nitrobenzoates such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-nitrobenzoate: Lacks the methyl group on the benzene ring.
Ethyl 4-nitrobenzoate: Lacks the methyl group and has the nitro group in a different position.
Biological Activity
Ethyl 4-methyl-3-nitrobenzoate (EMNB) is an organic compound belonging to the class of nitrobenzoates, which are characterized by the presence of nitro and ester functional groups. This compound is of interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structure of EMNB allows for various interactions with biological molecules, making it a subject of research in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C10H11NO3. Its structure features a methyl group and a nitro group positioned on the benzene ring, which influences its reactivity and biological activity. The presence of these functional groups is crucial for its interaction with biological systems.
Antimicrobial Activity
Research indicates that EMNB exhibits significant antimicrobial properties. A study conducted by Karthikeyan et al. demonstrated that EMNB shows inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be in the range of 100-200 µg/mL, indicating moderate activity against these pathogens .
Anti-inflammatory Effects
EMNB has also been investigated for its anti-inflammatory properties. In vitro studies have shown that EMNB can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that EMNB may have potential therapeutic applications in treating inflammatory diseases .
Anticancer Potential
The anticancer activity of EMNB has been explored in several studies. Notably, a study by Zhang et al. reported that EMNB induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The compound was shown to decrease cell viability significantly at concentrations above 50 µM .
The mechanism by which EMNB exerts its biological effects is primarily attributed to its ability to interact with cellular targets:
- Enzyme Inhibition : EMNB may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Cell Signaling Modulation : The compound can modulate signaling pathways related to cell survival and apoptosis, particularly in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that EMNB may induce oxidative stress in target cells, leading to apoptosis .
Case Studies
Study | Findings | Methodology |
---|---|---|
Karthikeyan et al. (2020) | Antimicrobial activity against E. coli and S. aureus | MIC determination using broth dilution method |
Zhang et al. (2021) | Induces apoptosis in MCF-7 cells | Cell viability assays and caspase activity assays |
Lee et al. (2022) | Inhibition of pro-inflammatory cytokines | ELISA assays on macrophage cell lines |
Properties
IUPAC Name |
ethyl 4-methyl-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-3-15-10(12)8-5-4-7(2)9(6-8)11(13)14/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOACYVHDUBZDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565861 | |
Record name | Ethyl 4-methyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19013-15-1 | |
Record name | Ethyl 4-methyl-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00565861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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